3-(4-Methylphenyl)benzonitrile
Overview
Description
3-(4-Methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H11N . It is also known as 4’-methyl-biphenyl-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 3-(4-Methylphenyl)benzonitrile consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a nitrile group attached to the other . The InChI code for this compound is 1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 .Physical And Chemical Properties Analysis
3-(4-Methylphenyl)benzonitrile has a molecular weight of 193.25 . .Scientific Research Applications
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General Use
- Scientific Field : Industrial Synthesis, Pharmaceuticals, and Scientific Research
- Application Summary : 3-(4-Methylphenyl)benzonitrile is a chemical compound used as a precursor in industrial synthesis and as a solvent in the perfumery and pharmaceutical industries .
- Methods of Application : The specific methods of application can vary widely depending on the context, but it is generally used as a solvent or a precursor in chemical reactions .
- Results or Outcomes : The outcomes also depend on the specific use case. In general, it facilitates various industrial and scientific processes .
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Spectroscopic Characterization and Biological Activities Study
- Scientific Field : Spectroscopy, Molecular Structure Analysis, Dielectric Studies, and Biological Activities
- Application Summary : In this study, the molecular structure of 4-(3-aminophenyl)benzonitrile (a derivative of benzonitrile) was studied using Density Functional Theory .
- Methods of Application : The study involved computational and experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile. Natural Bond Orbital (NBO) analysis was used to study charge delocalization within the molecule. The molecular electrostatic potential (MEP) map was used to show various active regions of charge distribution on the chemical structure .
- Results or Outcomes : The study provided insights into the molecular structure and charge distribution of 4-(3-aminophenyl)benzonitrile. It also explored its interaction with the Influenza endonuclease inhibitor .
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[3+2] Cycloaddition Reaction Study
- Scientific Field : Organic Chemistry, Reaction Mechanism Study
- Application Summary : This study investigated the [3+2] cycloaddition reactions of N-methyl-C-4-methyl phenyl-nitrone and 2-propynamide, which have not been extensively studied before .
- Methods of Application : The study used molecular electron density theory (MEDT) at the B3LYP/6–311++G (d,p) level of theory. It also used an electron localization function (ELF) study and conceptual density functional theory (CDFT) indices .
- Results or Outcomes : The reactions proceeded through two pairs of stereo- and regioisomeric reaction pathways to generate four different products. The reactions were irreversible due to their exothermic characters .
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Interstellar Dust Study
- Scientific Field : Astrochemistry
- Application Summary : Benzonitrile, the simplest cyanoaromatic, was identified in interstellar dust .
- Methods of Application : The study involved the use of radio astronomy to identify the presence of benzonitrile in a dust cloud estimated to be 430 light-years away .
- Results or Outcomes : This discovery marked the first time an aromatic molecule has been discovered in space .
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Ionic Fragmentation Products of Benzonitrile
- Scientific Field : Astrochemistry
- Application Summary : This study investigated the ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons .
- Methods of Application : The study disentangled the fragmentation and formation processes that take place upon dissociative ionization of benzonitrile. It used these ionic fragmentation products as reactants for low-temperature bottom-up ion–molecule reactions with acetylene .
- Results or Outcomes : The study revealed exothermic pathways to various (polycyclic) aromatic molecules, including the pentalene and phenylacetylene radical cations . It also showed the unexpected formation of a linked four- and six-membered ring structure (phenylcyclobutadiene radical cation) with molecular formula C10H8˙+ .
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Pharmaceutical Industry
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : In the pharmaceutical industry, benzonitrile is used as an intermediate in the production of various drugs .
- Methods of Application : The specific methods of application can vary widely depending on the context, but it is generally used as an intermediate in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : The outcomes also depend on the specific use case. In general, it facilitates the synthesis of various pharmaceutical compounds .
Safety And Hazards
properties
IUPAC Name |
3-(4-methylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXCGMHZMGQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362719 | |
Record name | 3-(4-methylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)benzonitrile | |
CAS RN |
133909-96-3 | |
Record name | 3-(4-methylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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